4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-benzyl-5-chloropyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDARMPAHAGWYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217799 | |
| Record name | 4-Amino-5-chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37627-00-2 | |
| Record name | 4-Amino-5-chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37627-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2 Benzyl 5 Chloropyridazin 3 2h One and Analogues
Strategies for Pyridazin-3(2H)-one Ring Construction
The formation of the pyridazin-3(2H)-one core is a fundamental step, and various cyclization and annulation strategies have been developed to achieve this.
A prevalent and classical method for constructing the pyridazin-3(2H)-one ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound, or its synthetic equivalent, and a hydrazine (B178648) derivative. scholarsresearchlibrary.com This approach leverages the nucleophilicity of the hydrazine to form a dihydropyridazinone intermediate, which can then be aromatized if necessary.
One of the most effective 1,4-dicarbonyl synthons for this purpose is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). The reaction of mucochloric acid with a substituted hydrazine, such as benzylhydrazine (B1204620), directly yields a 4,5-dichloro-2-benzylpyridazin-3(2H)-one intermediate. This one-pot reaction efficiently establishes the core structure with the necessary chloro substituents poised for further modification. cbijournal.comscholarena.com
Another key class of precursors is γ-keto acids. The condensation of γ-keto acids with hydrazine hydrate (B1144303) or substituted hydrazines provides a straightforward route to 4,5-dihydropyridazin-3(2H)-ones. scispace.comresearchgate.net For instance, the Friedel-Crafts acylation of an appropriate arene with succinic anhydride (B1165640) generates a γ-keto acid, which upon subsequent cyclization with hydrazine, forms the dihydropyridazinone ring. scispace.com These intermediates can then be dehydrogenated to the corresponding aromatic pyridazin-3(2H)-ones.
| Precursor Type | Hydrazine Derivative | Product | Reference |
| Mucochloric Acid | p-Methylphenyl hydrazine | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | cbijournal.com |
| γ-Keto Acid | Hydrazine Hydrate | 4,5-dihydro-6-aryl-3(2H)-pyridazinone | scispace.com |
| 3-(Aroyl)-propionic acid | Hydrazine Hydrate | 6-Aryl-pyridazin-3(2H)-one | nih.gov |
Annulation reactions provide a powerful method for constructing fused pyridazinone systems, where the pyridazinone ring is fused to another carbocyclic or heterocyclic ring. The Diels-Alder reaction, particularly the inverse electron demand variant, is a notable strategy in this context. nih.gov
In this approach, electron-deficient azadienes, such as 1,2,4,5-tetrazines, react with electron-rich dienophiles to form a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to yield the fused pyridazine (B1198779) or pyridazinone ring system. nih.gov While not a direct route to the specific monofunctionalized target compound, these strategies are crucial for generating a wide array of complex, fused pyridazinone analogues. researchgate.netorganic-chemistry.org
| Diene | Dienophile | Reaction Type | Product Type | Reference |
| 1,2,3-Triazines | 1-Propynylamines | aza-Diels-Alder | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |
| 1,2,4,5-Tetrazines | Alkenes/Alkynes | Inverse Electron Demand Diels-Alder | Dihydropyridazines/Pyridazines | nih.gov |
Functionalization and Derivatization Approaches for 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one
Once the pyridazinone core is established, the introduction of specific functional groups at desired positions is achieved through a series of derivatization reactions. The synthesis of this compound typically starts from a dichlorinated precursor.
The benzyl (B1604629) group is typically introduced at the N-2 position of the pyridazinone ring at the beginning of the synthetic sequence. This is most commonly achieved by using benzylhydrazine as the nucleophile during the initial ring-forming cyclization reaction with a 1,4-dicarbonyl precursor like mucochloric acid. This approach directly incorporates the N-2 benzyl substituent in the core-forming step, leading to the formation of 2-benzyl-4,5-dichloropyridazin-3(2H)-one.
Alternatively, N-alkylation of a pre-formed pyridazinone can be employed. This involves the reaction of a pyridazinone, such as 4,5-dichloropyridazin-3(2H)-one, with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base. core.ac.ukbeilstein-journals.org Conditions for such alkylations must be carefully controlled to ensure regioselectivity at the N-2 position.
| Method | Reactants | Base/Solvent | Product |
| Cyclization | Mucochloric acid, Benzylhydrazine | H2SO4 (diluted) | 2-benzyl-4,5-dichloropyridazin-3(2H)-one |
| N-Alkylation | 4,5-Dichloropyridazin-3(2H)-one, Benzyl bromide | Cs2CO3 / DMF | 2-benzyl-4,5-dichloropyridazin-3(2H)-one |
The synthetic strategy for this compound inherently relies on a precursor that is chlorinated at both the C-4 and C-5 positions. As mentioned previously, the reaction of mucochloric acid with benzylhydrazine provides 2-benzyl-4,5-dichloropyridazin-3(2H)-one. cbijournal.com This molecule serves as the key intermediate, containing the necessary chloro atoms for subsequent regioselective amination. The chlorine at C-5 is retained in the final product, while the chlorine at C-4 is ultimately replaced by the amino group. Direct, selective monochlorination at the C-5 position of an unsubstituted 2-benzylpyridazin-3(2H)-one is synthetically challenging and less common than the selective substitution approach.
The final and most critical step in the synthesis of this compound is the regioselective introduction of the amino group at the C-4 position. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction on the 2-benzyl-4,5-dichloropyridazin-3(2H)-one intermediate. youtube.comresearchgate.netresearchgate.net
The chlorine atom at the C-4 position of the pyridazinone ring is generally more reactive towards nucleophilic attack than the chlorine at C-5, especially when influenced by the N-2 substituent. researchgate.net By carefully controlling the reaction conditions, a nucleophile can selectively displace the C-4 chloro group.
For the introduction of the primary amino group, the reaction is typically carried out using ammonia (B1221849) (often as an aqueous solution) or a protected amine source. prepchem.com For example, heating 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia in an autoclave leads to the selective formation of 4-amino-5-chloro-2-phenyl-3(2H)-pyridazinone. prepchem.com A similar strategy is applied to the 2-benzyl analogue. The reaction of 2-benzyl-4,5-dichloropyridazin-3(2H)-one with various amines in the presence of a base like cesium carbonate in a solvent such as acetonitrile (B52724) results in the selective substitution at the C-5 position to yield 4-chloro-5-amino-substituted derivatives. cbijournal.com To achieve the target 4-amino-5-chloro isomer, the regioselectivity of this substitution is paramount.
| Starting Material | Aminating Agent | Conditions | Product | Reference |
| 4,5-Dichloro-2-phenyl-pyridazinone | 20% aqueous ammonia | 100-110°C, Autoclave | 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone | prepchem.com |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Substituted amines | Cs2CO3, Acetonitrile, Reflux | 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one | cbijournal.com |
| 5-acetyl-4-nitropyridazin-3(2H)-one | Alkyl- or heteroarylamine | Ethanol (B145695), r.t. | 4-amino-5-acetyl-pyridazin-3(2H)-one derivative | core.ac.uk |
Sequential and One-Pot Synthetic Protocols
The assembly of the pyridazinone ring system often begins with readily available precursors. One-pot methodologies are particularly attractive for their efficiency and reduced environmental impact. For instance, the synthesis of pyridazin-3-one derivatives can be achieved through a one-pot, multi-step reaction involving para-substituted acetophenones and glyoxylic acid, followed by ring closure with a hydrazine derivative, such as benzylhydrazine, to install the N-benzyl group. nih.gov
A common sequential approach to obtaining 4-amino-5-chloropyridazinone derivatives involves the initial synthesis of a di- or tri-chlorinated pyridazinone precursor. For example, mucochloric acid can be reacted with a substituted hydrazine, like p-methylphenylhydrazine, to form a 2-substituted-4,5-dichloropyridazin-3-one. cbijournal.com This intermediate then undergoes selective nucleophilic substitution. A typical sequence involves the reaction of 2-benzyl-4,5-dichloropyridazin-3(2H)-one with an amine to introduce the amino group at the C4 position. This regioselectivity is often dictated by the electronic properties of the pyridazinone ring and the reaction conditions.
The following table outlines a representative sequential synthesis for a 4-amino-5-chloropyridazinone analog.
Table 1: Sequential Synthesis of a 4-Chloro-5-aminopyridazin-3-one Analog
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Mucochloric acid, p-methylphenylhydrazine | Diluted H2SO4, reflux | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | 96 |
| 2 | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, Substituted amine | Cs2CO3, acetonitrile, reflux | 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one | 67-90 |
Data compiled from a study on the synthesis of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com
Advanced Coupling and Exchange Reactions
Modern synthetic organic chemistry offers a powerful toolkit for the functionalization of heterocyclic scaffolds like pyridazinone. Advanced coupling and exchange reactions enable the introduction of a wide array of substituents with high precision and efficiency.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-type) for Pyridazinone Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to pyridazinone systems. For instance, the chlorine atom at the C5 position of the this compound scaffold can be replaced with various aryl or heteroaryl groups by reaction with the corresponding boronic acid in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
The Heck reaction provides another avenue for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. nih.gov While less commonly reported for this specific scaffold, Heck-type reactions have been utilized for the intramolecular cyclization of pyridazinone derivatives to form fused ring systems. harvard.edu
The following table summarizes representative conditions for Suzuki-Miyaura coupling on a pyridazinone core.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on a Pyridazinone Derivative
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |
| 3-chloroindazole | Phenylboronic acid | SPhos or XPhos based Pd catalyst | K3PO4 | Dioxane/Water | 3-phenylindazole |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 | K3PO4 | Toluene, Acetonitrile, or 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |
This data is illustrative of Suzuki-Miyaura reactions on related nitrogen-containing heterocycles. mdpi.com
Nucleophilic Substitution Reactions in Pyridazinone Systems
Nucleophilic substitution is a fundamental reaction for modifying the pyridazinone ring. The chlorine atoms on a dichloropyridazinone precursor, such as 2-benzyl-4,5-dichloropyridazin-3(2H)-one, are susceptible to displacement by various nucleophiles. The regioselectivity of these substitutions is a key consideration. In many cases, the C4 position is more reactive towards nucleophilic attack than the C5 position.
The reaction of 2-substituted-4,5-dichloropyridazin-3-ones with amines is a common method for introducing the C4-amino group. cbijournal.com The choice of solvent and base can influence the reaction rate and yield. For example, the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles has been studied, demonstrating the influence of solvent polarity on the regioselectivity of the substitution. researchgate.net
Directed Ortho-Metallation and Halogen-Magnesium Exchange Strategies for C-H and C-X Bond Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds. nih.gov In the context of N-benzyl pyridazinones, the benzyl group itself does not typically act as a directing group for the pyridazinone ring. However, other substituents on the pyridazinone core can direct metalation. For N-substituted pyridazinones, the lactam carbonyl group can direct the metalation to the adjacent C4 position. For instance, 2-benzyl-5-chloropyridazin-3(2H)-one can undergo regioselective C-H magnesiation at the C4 position using a non-nucleophilic magnesium amide base like TMPMgCl·LiCl. nih.gov The resulting magnesiated intermediate can then be quenched with various electrophiles to introduce a range of functional groups.
Halogen-magnesium exchange reactions offer a complementary strategy for generating functionalized pyridazinone derivatives. This method involves the exchange of a halogen atom (typically bromine or iodine) with magnesium to form a Grignard reagent, which can then react with electrophiles. The use of reagents like iPrMgCl·LiCl has been shown to facilitate the Br- and I-Mg exchange at lower temperatures, thus tolerating a wider range of functional groups. clockss.org For example, selective bromine-magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one has been achieved. nih.gov
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for coupling amines with aryl halides that are unreactive towards traditional nucleophilic substitution. In the synthesis of this compound analogues, the Buchwald-Hartwig amination can be employed to introduce a variety of aryl or heteroaryl amino groups at the C4 or C5 position by coupling the corresponding chloro- or bromopyridazinone with an amine. The choice of palladium catalyst and ligand is crucial for the success of this reaction and often requires optimization depending on the specific substrates. mdpi.com
Precursor Synthesis and Intermediate Chemistry
The synthesis of the target compound and its analogues relies on the availability of key precursors. Mucochloric acid is a versatile starting material for the construction of the pyridazinone ring. It can be prepared from furfural (B47365) through a chlorinative oxidation process. Reaction of mucochloric acid with benzylhydrazine leads to the formation of 2-benzyl-4,5-dichloropyridazin-3(2H)-one, a crucial intermediate for the synthesis of this compound. cbijournal.com
The chemistry of these intermediates is rich and allows for a multitude of transformations. For example, the selective substitution of the chlorine atoms, as discussed previously, is a key step in building molecular diversity. The reactivity of the di- and tri-chlorinated pyridazinone intermediates can be modulated by the substituent at the N2 position and the reaction conditions, allowing for controlled and sequential functionalization.
Synthesis of Key Halogenated Pyridazinone Intermediates
A crucial step in the synthesis of the target compound is the preparation of a dihalogenated pyridazinone intermediate. A common precursor for this is mucochloric acid. The general approach involves the condensation of a substituted hydrazine with mucochloric acid to form a dichloropyridazinone.
The reaction conditions for these analogous syntheses are summarized in the table below:
| Reactant 1 | Reactant 2 | Solvent/Reagent | Conditions | Product | Yield (%) | Reference |
| Mucochloric acid | p-Methylphenyl hydrazine | Dilute H₂SO₄ | Reflux, 2h | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | 96 | cbijournal.com |
| Mucochloric acid | tert-Butylhydrazine (B1221602) hydrochloride | Benzene (B151609) / aq. KOH | 40-45°C, 5h | 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone | 78 | google.com |
Based on these established procedures, a plausible synthesis for 2-benzyl-4,5-dichloropyridazin-3(2H)-one would involve the reaction of benzylhydrazine with mucochloric acid.
Preparation of Amino-Pyridazinone Precursors
The introduction of the amino group at the C4 position is typically achieved through a nucleophilic substitution reaction on the corresponding 4,5-dichloropyridazinone intermediate. The chlorine atom at the C5 position is generally more reactive towards nucleophilic attack than the one at C4. However, by carefully controlling the reaction conditions, selective amination at the C4 position can be achieved.
A general method for the synthesis of 4-chloro-5-(substituted amino)-2-aryl-(2H)-pyridazin-3-ones involves reacting the 4,5-dichloropyridazinone intermediate with a primary or secondary amine in a suitable solvent, often in the presence of a base. For example, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one is refluxed with various substituted amines in acetonitrile with anhydrous cesium carbonate to yield the corresponding 4-chloro-5-(substituted amino) derivatives. cbijournal.com
For the preparation of the parent amino compound, this compound, the intermediate 2-benzyl-4,5-dichloropyridazin-3(2H)-one would be treated with ammonia. An analogous reaction is the synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, where 4,5-dichloro-2-phenyl-pyridazinone is heated with 20% aqueous ammonia in an autoclave at 100-110°C for 4 hours, resulting in a 91% yield. prepchem.com
The following table summarizes the conditions for the amination of dichloropyridazinones:
| Dichloropyridazinone Intermediate | Amine | Solvent/Reagent | Conditions | Product | Yield (%) | Reference |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Substituted amines | Acetonitrile / Cs₂CO₃ | Reflux, 1.5-2.5h | 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one | Not specified | cbijournal.com |
| 4,5-Dichloro-2-phenyl-pyridazinone | 20% aq. Ammonia | Water | 100-110°C, 4h (autoclave) | 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone | 91 | prepchem.com |
Reaction Optimization and Yield Enhancement Studies
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time.
In the synthesis of halogenated pyridazinone intermediates, the choice of acidic or basic conditions can significantly impact the yield. For instance, the synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one in dilute sulfuric acid is reported to be superior in terms of reaction time and yield compared to a previous method using aqueous sodium hydroxide (B78521). cbijournal.com
For the amination step, the choice of base and solvent is critical. The use of cesium carbonate in acetonitrile has been shown to be effective for the reaction with various amines. cbijournal.com For the direct amination with ammonia, the use of an autoclave to control pressure and temperature is a key factor in achieving a high yield. prepchem.com Further studies could explore the use of different bases such as potassium carbonate or triethylamine, and alternative solvents like ethanol or dimethylformamide to optimize the reaction for industrial-scale production.
Optimization studies on related 4-amino-pyridazin-3(2H)-one scaffolds have shown that reaction times for the displacement of a nitro group with an amine can range from 30 minutes to 3 hours at room temperature or under reflux, depending on the specific amine used. core.ac.uk This suggests that the reaction time for the amination of 2-benzyl-4,5-dichloropyridazin-3(2H)-one could also be optimized based on the nucleophilicity of the amine.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with multidimensional correlation experiments, an unambiguous assignment of the molecular structure can be achieved. nih.govresearchgate.net
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one, distinct signals are expected for the benzyl (B1604629) group, the amino group, and the pyridazinone ring proton.
Pyridazinone Ring Proton (H-6): The single proton on the pyridazinone ring is expected to appear as a singlet in the downfield aromatic region. In analogous 4-chloro-5-(substituted amino)-2-p-tolylpyridazin-3(2H)-one derivatives, this H-6 proton resonates at approximately δ 8.01-8.08 ppm when measured in DMSO-d6.
Benzyl Group Protons: The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ring nitrogen would typically appear as a sharp singlet. The five protons of the phenyl ring are expected to resonate in the aromatic region, typically between δ 7.20 and 7.40 ppm, with a multiplet pattern reflecting their respective chemical environments. rsc.org
Amino Group Protons (-NH₂): The protons of the primary amino group are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift of this peak can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | Variable (e.g., 5.0 - 6.5) | Broad Singlet |
| Benzyl -CH₂- | ~ 5.2 - 5.4 | Singlet |
| Benzyl-H (aromatic) | ~ 7.2 - 7.4 | Multiplet |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, providing a map of the carbon skeleton. ias.ac.in For the title compound, distinct signals are anticipated for the carbonyl carbon, the carbons of the pyridazinone and phenyl rings, and the benzylic methylene carbon. rsc.orgoregonstate.edu
Carbonyl Carbon (C-3): The amide carbonyl carbon is the most deshielded, expected to resonate significantly downfield, typically in the range of δ 160-165 ppm. rsc.org
Pyridazinone Ring Carbons: The olefinic carbons of the pyridazinone ring (C-4, C-5, and C-6) would appear in the aromatic/alkene region (δ 120-150 ppm). The carbon bearing the chlorine (C-5) and the carbon bearing the amino group (C-4) will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.
Benzyl Group Carbons: The benzylic methylene carbon (-CH₂-) is expected in the aliphatic region, around δ 50-55 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the one attached to the methylene group) showing a distinct shift from the ortho, meta, and para carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzyl -CH₂- | 50 - 55 |
| Aromatic/Heteroaromatic C | 120 - 150 |
While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the three distinct nitrogen atoms: the two adjacent nitrogens in the pyridazine (B1198779) ring (N-1 and N-2) and the exocyclic amino nitrogen (-NH₂). wikipedia.org The chemical shifts are highly sensitive to hybridization, substitution, and tautomeric forms. huji.ac.il N-alkylation or N-benzylation of diazines is known to cause significant upfield shifts (around 100 ppm or more) for the alkylated nitrogen atom. researchgate.netresearchgate.net This technique, often performed via indirect detection methods like ¹H-¹⁵N HMBC, can be invaluable for confirming the site of benzylation and probing the electronic structure of the heterocyclic core. researchgate.net
A suite of 2D NMR experiments is essential for the complete and unambiguous assignment of all ¹H and ¹³C signals and for providing insights into the molecule's three-dimensional structure. nih.govyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, tracing the connectivity within spin systems. For the title compound, COSY would primarily reveal the coupling network among the ortho, meta, and para protons of the benzyl group's phenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). It would be used to definitively link the H-6 signal to the C-6 carbon, the methylene proton signal to the methylene carbon, and each aromatic proton of the benzyl group to its corresponding carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is critical for connecting different structural fragments. Key expected correlations would include the benzylic methylene protons to the N-2 adjacent carbon (C-3) of the pyridazinone ring and to the ipso-carbon of the phenyl ring. Correlations from the H-6 proton to carbons C-4 and C-5 would confirm their positions within the heterocyclic ring. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It provides crucial information for conformational analysis. For instance, NOESY could reveal spatial proximity between the benzylic methylene protons and the ortho-protons of the phenyl ring, as well as their orientation relative to the pyridazinone ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching: The primary amino group (-NH₂) typically displays two distinct stretching bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the benzylic -CH₂- group should appear just below 3000 cm⁻¹. vscht.cz
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the pyridazinone ring is anticipated in the range of 1630-1680 cm⁻¹. For similar pyridazinone derivatives, this peak has been observed between 1625-1647 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyridazine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹. orgchemboulder.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300 - 3500 | -NH₂ | N-H Stretch |
| 3000 - 3100 | Aromatic C-H | C-H Stretch |
| 2850 - 3000 | Aliphatic C-H (-CH₂-) | C-H Stretch |
| 1625 - 1680 | -C=O (Amide) | C=O Stretch |
| 1400 - 1600 | Aromatic/Heteroaromatic | C=C & C=N Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used to determine the molecular weight of a compound.
The molecular formula for this compound is C₁₁H₁₀ClN₃O, corresponding to a molecular weight of approximately 249.67 g/mol . In a positive-ion ESI-MS experiment, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z value of approximately 250.
A key feature in the mass spectrum will be the isotopic pattern characteristic of a chlorine-containing compound. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio), the spectrum should display an [M+H]⁺ peak and an [M+2+H]⁺ peak with a relative intensity ratio of approximately 3:1. youtube.com
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. A prominent fragmentation pathway for N-benzyl compounds involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. koreascience.krnih.gov This would be an expected major fragment ion for the title compound.
Table 4: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M+H]⁺ | ~250 | Corresponds to the protonated molecule with ³⁵Cl. |
| [M+2+H]⁺ | ~252 | Isotopic peak due to ³⁷Cl, ~33% intensity of [M+H]⁺. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related pyridazinone derivatives provides a strong indication of the structural features that could be anticipated. The solid-state structure is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties.
Research on substituted pyridazinone derivatives has demonstrated their tendency to form well-defined crystalline structures. For instance, the crystal structure of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, was determined to belong to the monoclinic crystal system with the space group P21/c. This highlights the type of detailed crystallographic information that can be obtained for this class of heterocyclic compounds.
In a hypothetical crystallographic study of this compound, the analysis would reveal the planarity of the pyridazinone ring and the orientation of the benzyl and amino substituents relative to this ring. The torsion angles would define the conformation of the flexible benzyl group. Furthermore, the data would likely show the presence of intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen, which are common features in the crystal packing of such compounds. These interactions play a key role in the formation of a stable, three-dimensional supramolecular network.
The expected key findings from an X-ray crystallographic analysis of this compound would be summarized in a crystallographic data table. A representative, hypothetical table based on typical values for similar organic molecules is presented below to illustrate the nature of the data obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.432 |
| R-factor (%) | 4.5 |
This table showcases the unit cell dimensions (a, b, c, α, β, γ), the number of molecules in the unit cell (Z), and the calculated density. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit. Such detailed structural information is paramount for structure-activity relationship (SAR) studies and for the rational design of new molecules with desired properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within a molecule.
The analysis of molecular orbitals (MOs) is a key output of DFT calculations. It helps in understanding the electronic transitions and reactivity of the molecule. For the pyridazinone scaffold, these calculations reveal the distribution and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The frontier molecular orbitals, HOMO and LUMO, are central to determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For related pyridazinone derivatives, this energy gap has been calculated to predict their reactivity. researchgate.net For instance, in the theoretical study of 4,5-dichloropyridazin-3-(2H)-one, the HOMO-LUMO gap was calculated to provide insights into its electronic stability and reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridazinone Derivative (4,5-dichloropyridazin-3-(2H)-one)
| Parameter | Energy (eV) |
| EHOMO | -7.21 |
| ELUMO | -1.79 |
| Energy Gap (ΔE) | 5.42 |
Note: The data in this table is for the related compound 4,5-dichloropyridazin-3-(2H)-one and is presented for illustrative purposes. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
In studies of pyridazinone derivatives, MEP maps have been used to identify the most reactive sites. researchgate.net For a molecule like 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridazinone ring, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit positive potential.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While specific molecular dynamics (MD) simulations for this compound are not documented in the provided search results, this technique is highly relevant for understanding the compound's conformational flexibility. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the conformational landscape.
For related 4-amino-pyridazin-3(2H)-one derivatives that have been investigated as inhibitors of fatty acid-binding protein 4 (FABP4), MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the interactions within the binding pocket. core.ac.uk Such simulations would be invaluable for this compound to explore the rotational freedom of the benzyl (B1604629) group and the flexibility of the pyridazinone ring, which are important for its interaction with biological targets.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For pyridazinone derivatives, DFT calculations have been used to compute vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). researchgate.net
The calculated vibrational frequencies are often scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental spectra. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental values to aid in the structural elucidation of the compound and its derivatives.
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyridazinone
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3420 | 3450 |
| C=O stretch | 1675 | 1700 |
| C-Cl stretch | 780 | 795 |
Note: This table presents hypothetical data for illustrative purposes, as specific data for the target compound was not found.
Computational Prediction of Chemical Reactivity and Selectivity
Quantum chemical calculations can provide valuable insights into the chemical reactivity and selectivity of a molecule. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated to quantify the reactivity of a molecule. researchgate.netmdpi.com
In Silico Modeling of Molecular Interactions
Computational, or in silico, modeling has become an indispensable tool in modern medicinal chemistry for predicting and analyzing the interactions between small molecules and their biological targets. While specific in silico studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the broader class of 4-amino-pyridazin-3(2H)-one derivatives has been the subject of significant computational investigation. These studies provide a framework for understanding how molecules with this core scaffold are likely to interact with protein binding sites. The primary techniques employed include molecular docking and molecular dynamics (MD) simulations, which offer insights into binding modes, interaction energies, and the stability of ligand-protein complexes.
A notable area of research for this class of compounds is the development of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a target implicated in various metabolic diseases and cancer. nih.govbath.ac.ukmdpi.comresearchgate.netuel.ac.uk In these studies, computational methods were instrumental in the design and optimization of potent inhibitors based on the 4-amino-pyridazin-3(2H)-one scaffold.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For derivatives of the 4-amino-pyridazin-3(2H)-one scaffold, docking studies have been crucial in identifying key interactions within the binding pocket of target proteins like FABP4. nih.govbath.ac.uk
In a typical docking protocol for a pyridazinone derivative, the following steps are taken:
Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
Ligand Preparation: The 3D structure of the ligand, in this case, a 4-amino-pyridazin-3(2H)-one derivative, is generated and its energy is minimized to obtain a stable conformation.
Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the defined binding site of the receptor, and various conformational poses are sampled. wu.ac.th A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding.
For the 4-amino-pyridazin-3(2H)-one scaffold, docking studies have revealed the importance of hydrogen bonding and hydrophobic interactions in achieving high binding affinity. The pyridazinone ring itself can participate in various non-covalent interactions, while the amino group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. The substituents at the N2, C4, and C5 positions play a critical role in occupying specific sub-pockets of the binding site and forming additional interactions.
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex over time and to gain a more dynamic understanding of the molecular interactions. uel.ac.uk An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a trajectory of atomic positions and velocities.
In the context of 4-amino-pyridazin-3(2H)-one derivatives, MD simulations have been used to:
Confirm Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation, researchers can determine if the ligand remains stably bound in its docked pose. uel.ac.uk
Analyze Key Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds and other important interactions that contribute to the stability of the complex.
Evaluate Conformational Changes: These simulations can reveal any conformational changes in the protein or ligand upon binding.
For instance, in studies of FABP4 inhibitors, MD simulations confirmed that potent analogs based on the 4-amino-pyridazin-3(2H)-one scaffold could establish and maintain stable interactions with key amino acid residues within the FABP4 binding pocket. uel.ac.uk
The table below summarizes the key molecular interactions typically observed in in silico studies of 4-amino-pyridazin-3(2H)-one derivatives with their protein targets, based on research into this chemical class.
| Interaction Type | Interacting Groups on Ligand | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bonding | Amino group (-NH2), Carbonyl group (C=O) | Serine, Threonine, Tyrosine, Aspartate, Glutamate (B1630785) |
| Hydrophobic Interactions | Benzyl group, Pyridazinone ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Pi-Pi Stacking | Pyridazinone ring, Benzyl group aromatic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Chlorine atom (-Cl) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
While these findings are for derivatives, they provide a strong indication of the types of molecular interactions that this compound could form with a biological target. The benzyl group would be expected to engage in significant hydrophobic and potentially pi-pi stacking interactions, while the chloro substituent could participate in halogen bonding, further anchoring the molecule in a binding site. Future in silico studies specifically focused on this compound would be invaluable in elucidating its precise molecular interactions and guiding its potential applications.
Mechanistic Investigations of 4 Amino 2 Benzyl 5 Chloropyridazin 3 2h One
Reaction Mechanism Studies of Key Synthetic Transformations
The synthesis of 4-amino-2-benzyl-5-chloropyridazin-3(2H)-one typically involves a series of nucleophilic substitution reactions on a pyridazine (B1198779) core. A plausible synthetic pathway commences with a polysubstituted pyridazine, such as 3,4,5-trichloropyridazine. The reaction mechanism is characterized by sequential nucleophilic aromatic substitution (SNAr), where the regioselectivity is governed by the electronic properties of the ring and the nature of the attacking nucleophile.
The first step often involves the reaction of the trichloropyridazine precursor with an amine, for instance, benzylamine. The pyridazine ring, being electron-deficient due to the electronegative nitrogen atoms and chloro substituents, is susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The subsequent loss of a chloride ion restores the aromaticity of the ring. The position of substitution is influenced by the activation of the carbon atoms; typically, the C4 and C6 positions are most susceptible to attack.
Influence of Substituents on Pyridazinone Ring Reactivity
4-Amino Group: As a strong electron-donating group (EDG) through resonance, the amino group increases the electron density of the pyridazinone ring. This effect deactivates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the amino group. Conversely, it would activate the ring for electrophilic substitution, although such reactions are less common for this heterocyclic system. The amino group also serves as a hydrogen bond donor, influencing intermolecular interactions. blumberginstitute.org
5-Chloro Group: The chlorine atom is an electron-withdrawing group (EWG) via induction but a weak electron-donating group through resonance. Its primary influence is inductive, which decreases the electron density of the ring, making it more susceptible to nucleophilic attack. Furthermore, chlorine is a good leaving group, facilitating SNAr reactions at the C5 position. vulcanchem.com
2-Benzyl Group: The benzyl (B1604629) group attached to the nitrogen atom has a relatively modest electronic influence, being weakly electron-donating through induction. Its major contribution is steric. The bulk of the benzyl group can hinder the approach of reactants to the adjacent positions on the ring (C3 and N1), thereby influencing the regioselectivity of certain reactions. It also contributes to the lipophilicity of the molecule. nih.gov
| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |
| Amino | 4 | Strong Electron-Donating (Resonance) | Deactivates ring towards nucleophilic attack; increases electron density. |
| Chloro | 5 | Electron-Withdrawing (Inductive) | Activates ring towards nucleophilic attack; serves as a leaving group. |
| Benzyl | 2 | Weak Electron-Donating (Inductive) | Minor electronic effect; provides steric hindrance and increases lipophilicity. |
Chemical Stability and Degradation Pathways (Non-Environmental Fate)
The chemical stability of this compound is dictated by the robustness of its pyridazinone core and the lability of its functional groups under various conditions. The pyridazinone ring itself is relatively stable due to its aromatic character. However, the compound can undergo degradation through several pathways, primarily hydrolysis and nucleophilic substitution, under non-environmental conditions such as in acidic or basic solutions or upon exposure to strong nucleophiles.
One potential degradation pathway is the hydrolysis of the amide bond within the pyridazinone ring (at the C3-N2 position). This reaction is typically slow but can be catalyzed by strong acid or base, leading to ring-opening and the formation of a hydrazine (B178648) derivative.
A more probable degradation route involves the nucleophilic displacement of the substituents on the ring. The chlorine atom at the C5 position is a susceptible site for nucleophilic attack. In the presence of strong nucleophiles (e.g., hydroxide (B78521) ions, alkoxides), the chloro group can be displaced to form hydroxylated or alkoxylated derivatives. The stability of the C-Cl bond is influenced by the electronic nature of the other ring substituents.
Structure-Activity Relationship (SAR) Studies on Molecular Recognition and Binding (excluding clinical data)
Structure-activity relationship (SAR) studies on pyridazinone derivatives provide insights into the structural requirements for molecular recognition and binding to biological targets. These studies systematically modify the substituents on the pyridazinone scaffold to probe the impact on non-covalent interactions. researchgate.net
The nature and position of substituents on the pyridazinone ring are critical for defining the molecule's interaction profile with a target binding site.
Position 2 (N-substituent): The N-benzyl group in the title compound plays a significant role in molecular interactions. The aromatic phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. nih.gov Studies on related pyridazinones have shown that varying this substituent can modulate binding affinity. For instance, increasing the hydrophobic character at this position can enhance interactions with lipophilic pockets, though excessive bulk may introduce steric clashes. nih.gov
Position 4 (Amino Group): The amino group is a key hydrogen-bonding moiety. As a hydrogen bond donor, it can form crucial interactions with hydrogen bond acceptors on a biological target, such as the carbonyl oxygen of a peptide backbone or the side chains of aspartate, glutamate (B1630785), or serine. uel.ac.uk Its presence and position are often essential for anchoring the ligand within the binding site.
Position 5 (Chloro Group): The electronegative chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site like a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom. blumberginstitute.org This can contribute to binding affinity and specificity. Its electron-withdrawing nature also influences the hydrogen-bonding capability of the adjacent amino group.
Position 3 (Carbonyl Group): The exocyclic oxygen atom of the pyridazinone ring is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors from the target protein, such as the amide protons of the backbone or the side chains of asparagine and glutamine. nih.gov
| Ring Position | Substituent | Potential Molecular Interactions |
| 2 | Benzyl | Hydrophobic interactions, π-π stacking. |
| 3 | Carbonyl (C=O) | Hydrogen bond acceptor. |
| 4 | Amino (-NH₂) | Hydrogen bond donor. |
| 5 | Chloro (-Cl) | Halogen bonding, dipole interactions. |
The three-dimensional conformation of this compound is crucial for its ability to fit into a specific binding site. The pyridazinone ring itself is largely planar, which can facilitate stacking interactions. However, the rotational freedom around the N2-C(benzyl) bond allows the benzyl group to adopt various spatial orientations. researchgate.net
For effective binding, the molecule must adopt a low-energy conformation that is complementary to the topology of the target's active site. This "bioactive conformation" may differ from the lowest energy conformation in solution. The orientation of the benzyl group is particularly important; it must be positioned to engage with hydrophobic pockets without causing steric hindrance. Computational modeling and NMR studies on related N-acylated pyridazine derivatives have been used to explore the energy barriers of rotation and predict favorable conformations for binding. researchgate.net The planarity of the core scaffold is often a prerequisite for optimal interactions within relatively flat and hydrophobic binding pockets. nih.gov
Molecular-Level Mechanisms of Interaction with Biological Targets (e.g., enzyme active sites, receptor binding sites)
The interaction of this compound with biological targets such as enzymes or receptors is governed by a combination of specific non-covalent forces that stabilize the ligand-target complex. Molecular docking and computational studies on analogous pyridazinone derivatives have elucidated these interactions at an atomic level. nih.govresearchgate.net
Within an enzyme active site, the molecule can orient itself to maximize favorable interactions. For example, in studies of pyridazinone derivatives as monoamine oxidase B (MAO-B) inhibitors, the pyridazinone core was observed to interact with key residues in the active site. The carbonyl group of the pyridazinone ring often forms a hydrogen bond with the phenol (B47542) group of a tyrosine residue (e.g., Tyr326 in MAO-B). nih.gov
The 4-amino group can act as a hydrogen bond donor, interacting with backbone carbonyls or acidic residues like glutamate or aspartate. The benzyl group at the N2 position typically extends into a hydrophobic "aromatic cage" formed by residues such as tyrosine and phenylalanine, establishing π-π stacking and van der Waals interactions. nih.gov
In the context of PARP-1 inhibition, other pyridazinone-based molecules have been designed to fit into the nicotinamide (B372718) binding pocket. The core heterocycle forms hydrogen bonds with key residues like Glycine and Serine, while other parts of the molecule engage in hydrophobic interactions, mimicking the binding mode of the natural substrate. nih.gov Similarly, as potential inhibitors for Fatty Acid-Binding Protein 4 (FABP4), the 4-amino-pyridazin-3(2H)-one scaffold has been identified as a valid core structure capable of forming specific interactions within the binding cavity. uel.ac.uk
These molecular-level interactions—hydrogen bonds, hydrophobic contacts, π-π stacking, and potential halogen bonds—collectively determine the binding affinity and specificity of the compound for its biological target, anchoring it in a precise orientation required for molecular recognition.
Identification of Binding Modes and Key Interaction Residues via Molecular Modeling
Molecular modeling serves as a powerful tool to predict and analyze the binding orientation of this compound within the active site of a target protein. researchgate.net While specific studies on this exact molecule are not extensively detailed in publicly available literature, insights can be drawn from molecular docking studies of analogous pyridazinone derivatives against various biological targets. acs.orgnih.govresearchgate.net These studies consistently highlight the importance of the pyridazinone scaffold in forming key interactions with amino acid residues.
For pyridazinone-based inhibitors, the binding mode is often characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The amino group at the 4-position and the carbonyl oxygen of the pyridazinone ring are predicted to be key hydrogen bond donors and acceptors, respectively. The benzyl group at the 2-position and the chlorophenyl moiety can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within the enzyme's binding pocket. nih.govresearchgate.net
In studies of similar pyridazinone derivatives targeting enzymes like monoamine oxidase B (MAO-B), key interactions were observed with tyrosine residues (e.g., Y326 and Y398) and an additional aromatic residue, F343, through π-π stacking. nih.govresearchgate.net For pyridazinone inhibitors of vascular adhesion protein-1 (VAP-1), crystal structures have revealed binding within a unique site in the active site channel. acs.orgnih.gov While the specific residues would be target-dependent, the general principles of interaction provide a framework for understanding how this compound might orient itself within a protein active site.
Table 1: Predicted Key Interactions for Pyridazinone Scaffolds with Protein Residues
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | 4-Amino group, Carbonyl oxygen | Aspartate, Glutamate, Serine, Threonine |
| π-π Stacking | Benzyl group, Phenyl ring | Tyrosine, Phenylalanine, Tryptophan |
| Hydrophobic Interactions | Benzyl group, Chlorophenyl moiety | Leucine, Isoleucine, Valine, Alanine |
| Halogen Bonding | 5-Chloro group | Electron-rich residues (e.g., backbone carbonyls) |
This table is a generalized prediction based on studies of similar pyridazinone derivatives.
Elucidation of Enzyme Inhibition Mechanisms (e.g., competitive, non-competitive)
The mechanism by which an inhibitor modulates enzyme activity is fundamental to its pharmacological profile. Enzyme inhibition is broadly classified as either competitive or non-competitive. patsnap.comknyamed.comquora.com A competitive inhibitor typically binds to the active site of the enzyme, directly competing with the substrate. sciencecodons.com This type of inhibition can be overcome by increasing the substrate concentration. sciencecodons.com In contrast, a non-competitive inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency, and its effect is not reversed by increasing substrate concentration. patsnap.comsciencecodons.com
Kinetic studies on various pyridazinone derivatives have revealed different modes of enzyme inhibition. For instance, certain pyridazinone compounds targeting MAO-B have been identified as reversible, competitive inhibitors. nih.govresearchgate.net This suggests that these molecules bind to the active site of MAO-B and compete with its natural substrates. Kinetic analyses, such as Lineweaver-Burk plots, are instrumental in determining the nature of this inhibition and calculating key parameters like the inhibition constant (Ki). nih.gov
Given the structural similarities, it is plausible that this compound could also function as a competitive inhibitor for its target enzyme(s). However, non-competitive or mixed inhibition cannot be ruled out without specific experimental data. researchgate.net The exact mechanism is dependent on the specific enzyme and the binding site that the compound occupies. mdpi.com Pyridazinone derivatives have been shown to inhibit a range of enzymes, including cyclooxygenase-2 (COX-2) and various kinases, highlighting the versatility of this scaffold. mdpi.comnih.gov
Table 2: Characteristics of Competitive vs. Non-competitive Inhibition
| Characteristic | Competitive Inhibition | Non-competitive Inhibition |
| Inhibitor Binding Site | Active site | Allosteric site (a site other than the active site) |
| Effect on Vmax | Unchanged | Decreased |
| Effect on Km | Increased | Unchanged |
| Effect of Substrate | Inhibition can be overcome by high substrate concentrations | Inhibition is not affected by substrate concentration |
Cellular Uptake and Subcellular Distribution Mechanisms (Chemical Biology context)
The journey of a small molecule from the extracellular environment to its intracellular target is a critical aspect of its biological activity. nih.gov The cellular uptake and subcellular distribution of a compound like this compound are governed by its physicochemical properties, including lipophilicity, size, and the presence of ionizable groups. nih.govresearchgate.net
Once inside the cell, the compound's journey continues as it navigates the complex intracellular environment to reach its target. The subcellular distribution is not random; molecules tend to accumulate in specific organelles based on their chemical properties. nih.govnih.govresearchgate.net For instance, weakly basic compounds may accumulate in acidic compartments like lysosomes. researchgate.net The ultimate localization depends on a dynamic interplay of transport across organellar membranes and binding to intracellular components. acs.orgresearchgate.net
While specific studies on the subcellular distribution of this compound are not available, the principles governing the trafficking of heterocyclic compounds suggest that it could distribute among various compartments, including the cytoplasm, mitochondria, or the nucleus, depending on its specific molecular targets. semanticscholar.org Understanding these distribution patterns is essential, as sequestration in non-target organelles can affect both the efficacy and the potential for off-target effects. researchgate.net
Table 3: Factors Influencing Cellular Uptake and Subcellular Distribution
| Factor | Influence on Cellular Uptake and Distribution |
| Lipophilicity | Higher lipophilicity generally enhances passive diffusion across the cell membrane. |
| Molecular Size | Smaller molecules can more readily diffuse across membranes. Larger molecules may rely more on active transport mechanisms. nih.gov |
| Ionizable Groups | The presence and pKa of ionizable groups, such as the amino group, can influence membrane permeability and lead to accumulation in compartments with different pH values, like lysosomes. researchgate.net |
| Active Transport | The compound may be a substrate for specific influx or efflux transporters on the cell or organelle membranes, leading to directed transport. dovepress.com |
| Target Localization | High-affinity binding to a target protein within a specific organelle will lead to the accumulation of the compound in that compartment. |
Advanced Applications in Chemical Research
4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one as a Versatile Synthetic Building Block
The reactivity endowed by the combination of a nucleophilic amino group, an electrophilic carbon center (due to the chlorine leaving group), and a modifiable heterocyclic scaffold makes this compound a highly versatile building block in organic synthesis.
The bifunctional nature of the 4-amino and 5-chloro substituents on the pyridazinone ring provides an ideal platform for the synthesis of fused heterocyclic systems. Annulation reactions, where a new ring is constructed onto the existing pyridazinone core, are a key strategy in expanding the chemical space of this scaffold. By reacting with bifunctional electrophiles, the amino and chloro groups can participate in cyclization reactions to form a variety of fused five-, six-, or seven-membered rings.
For instance, analogous 4-chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones have been shown to undergo intramolecular cyclization under basic conditions. Depending on the length of the hydroxyalkylamino side chain, these reactions can yield pyridazino[3,4-b]oxazines or pyridazino[4,5-b]oxazepine systems. This demonstrates the principle that the 4-amino group (or a derivative thereof) and an adjacent reactive site on the pyridazinone ring can be leveraged to construct novel, fused polycyclic architectures. The reaction of similar 4,5-disubstituted pyridazinones with reagents like hydrazine (B178648) can also lead to the formation of fused systems such as pyridazino[4,5-d]pyridazines.
Table 1: Examples of Fused Heterocyclic Systems from Pyridazinone Precursors This table presents examples of fused systems synthesized from analogous pyridazinone derivatives, illustrating the potential reaction pathways for this compound.
| Starting Pyridazinone Type | Reagent/Condition | Fused System Formed |
| 4-chloro-5-(hydroxyethylamino)-6-nitropyridazinone | Sodium ethoxide | Pyridazino[3,4-b]oxazine |
| 4-chloro-5-(hydroxypropylamino)-6-nitropyridazinone | Sodium ethoxide | Pyridazino[3,4-b]oxazepine |
| Ninhydrin-Barbituric Acid Condensate | Hydrazine monohydrate | Pyridazino[4,5-d]pyridazine (B3350090) |
Scaffold for Complex Molecular Architectures
Beyond ring-fusion reactions, the pyridazinone nucleus serves as a "privileged scaffold" in medicinal chemistry—a molecular framework that can be systematically modified to interact with a wide range of biological targets. The structural rigidity of the ring and the presence of multiple functionalization points (the N-benzyl group, the C4-amino group, and the C5-chloro position) allow for the generation of large libraries of diverse compounds.
Research on related 4-amino-pyridazin-3(2H)-one cores has demonstrated their value as a valid scaffold for developing inhibitors of Fatty Acid-Binding Protein 4 (FABP4), which are of interest for treating metabolic diseases and cancer. In these studies, the amino group is further derivatized, and the substituents on the pyridazinone ring are varied to optimize binding affinity and selectivity. This highlights the modularity of the scaffold, where each component can be independently altered to fine-tune the final molecule's properties. The chlorine atom at the C5 position is particularly valuable, as it can be displaced by a wide array of nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse chemical functionalities to build complex molecular architectures.
Exploration as Ligands in Organometallic Catalysis
The presence of multiple nitrogen atoms makes pyridazinone derivatives, including this compound, attractive candidates for use as ligands in organometallic chemistry and catalysis. Aminopyridinato ligands, formed by the deprotonation of aminopyridines and related heterocycles, are known to coordinate with a variety of transition metals.
These ligands are versatile due to their flexible binding modes, which can range from a simple amido-metal bond to a more complex chelation involving both the exocyclic amino nitrogen and a ring nitrogen. This flexibility, combined with the ability to tune the ligand's steric and electronic properties through substitution, makes them unique tools for catalyst design. Early transition metal complexes (Groups 3-6) containing aminopyridinato ligands have been investigated for applications in homogeneous catalysis, including olefin polymerization. The specific structure of this compound offers several potential coordination sites—the amino group, the ring nitrogens, and the carbonyl oxygen—suggesting it could act as a multidentate ligand, forming stable complexes with various metal centers and potentially enabling novel catalytic activities.
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered assemblies from smaller molecular components. The structure of this compound contains all the necessary features to participate in such interactions. The amino group (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the two ring nitrogen atoms are effective hydrogen bond acceptors.
This combination of donor and acceptor sites allows for the formation of robust and directional hydrogen-bonded networks. For example, studies on the related pyridazino[4,5-d]pyridazine unit have shown its ability to act as a multiple hydrogen-bond acceptor, forming intricate, stable frameworks with water molecules. Similarly, the interplay between N-H donors and ring nitrogen acceptors in other diazine systems leads to the formation of extended supramolecular tapes and helical chains. The potential for this compound to self-assemble into well-defined one-, two-, or three-dimensional structures through hydrogen bonding makes it a target for crystal engineering and the development of new molecular materials.
Application in Materials Science (e.g., optoelectronic materials, organic light-emitting diodes)
Heterocyclic aromatic compounds, particularly those rich in nitrogen, are of growing interest in materials science for their potential use in organic electronics. Pyridazine (B1198779) derivatives have been investigated as organic semiconductors due to their planar structure and the presence of a π-conjugated system. These properties are essential for charge transport in electronic devices.
Furthermore, the pyridazinone core has been incorporated into fluorescent dyes and materials with interesting optical properties. Research has shown that pyridazine-based iridium (III) complexes can be used to create highly efficient phosphorescent Organic Light-Emitting Diodes (OLEDs), potentially reducing manufacturing costs and improving device performance. The donor-acceptor nature that can be engineered into pyridazinone derivatives by attaching electron-donating (like the amino group) and electron-withdrawing groups allows for the tuning of their frontier molecular orbital energy levels (HOMO and LUMO). This is a key strategy in designing materials for optoelectronic applications, suggesting that derivatives of this compound could be explored for use as emitters or charge-transport materials in next-generation electronic devices.
Development as Chemical Probes for Biological Systems (Chemical Biology, not therapeutic)
In chemical biology, chemical probes are small molecules designed to selectively interact with and report on biological systems, often through fluorescence. The pyridazinone scaffold is an attractive core for the development of such probes. Recently, a series of fluorescent probes based on a nitrogen-fused pyridazinone scaffold was developed for imaging in live cells and brain tissue.
The strategy for creating these probes involves creating a donor-acceptor system within the molecule to induce fluorescence and attaching a targeting moiety (like triphenylphosphine (B44618) for mitochondria) to direct the probe to a specific subcellular location. Another approach has utilized the bioorthogonal reaction between a tetrazine and a bicyclononyne to form a highly fluorescent pyridazine product, enabling the "turn-on" labeling of biomolecules with a significant increase in signal. Given that this compound possesses a core structure that can be chemically modified to create fluorescent derivatives, it represents a promising starting point for the rational design of novel chemical probes for visualizing and studying biological processes without a therapeutic intent.
Q & A
Q. What are the optimal synthetic routes for 4-amino-2-benzyl-5-chloropyridazin-3(2H)-one, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclocondensation reactions. For example, hydrazine derivatives can react with chloro-substituted precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Yield optimization may require careful control of stoichiometry (e.g., 1.2–1.5 equivalents of benzylamine) and catalyst selection (e.g., triethylamine or K₂CO₃) to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Single-crystal analysis resolves the planar pyridazinone ring and confirms substituent positions (e.g., benzyl group orientation at N2). Crystallization in methanol/water mixtures often produces diffraction-quality crystals .
- NMR : NMR (DMSO-d6) shows characteristic peaks for the NH₂ group (δ 6.8–7.2 ppm, broad singlet) and benzyl protons (δ 4.5–5.0 ppm for CH₂). NMR confirms the carbonyl (C=O) at δ 165–170 ppm .
- Mass spectrometry : High-resolution ESI-MS provides accurate mass data (e.g., [M+H]⁺ calculated for C₁₁H₁₁ClN₃O: 236.0584) .
Q. How can researchers validate the purity of this compound for biological assays?
HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm is standard. Purity >95% is required for reliable bioactivity data. For trace impurities, LC-MS/MS identifies byproducts (e.g., dechlorinated analogs or incomplete benzylation) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?
Substitutions at the 5-chloro and 2-benzyl positions significantly influence bioactivity. For example:
- Replacing Cl with electron-withdrawing groups (e.g., NO₂) enhances electrophilicity but may reduce solubility.
- Bulky substituents on the benzyl ring (e.g., 4-methoxybenzyl) improve receptor binding in kinase inhibition studies. See analogs in PDB entries 7WE and 7WZ for crystallographic comparisons .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Molecular dynamics simulations (e.g., using MOE 2016.08) estimate logP (2.1–2.5), suggesting moderate lipophilicity. ADMET predictions highlight potential CYP3A4 metabolism via oxidative dechlorination. Docking studies with homology models of target proteins (e.g., PDE inhibitors) guide lead optimization .
Q. What experimental strategies address contradictory bioactivity data across studies?
- Dose-response validation : Test across a wider concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
- Off-target profiling : Use kinase/GPCR panels to identify polypharmacology.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .
Q. How can researchers design degradation studies to assess stability under physiological conditions?
Q. What safety protocols are recommended for handling this compound in vitro?
- Toxicity screening : Use Ames test (TA98 strain) for mutagenicity and MTT assay (HEK293 cells) for cytotoxicity.
- PPE : Nitrile gloves, lab coat, and fume hood (≥0.5 m/s airflow) are mandatory due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
